3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Lipophilicity Drug Design ADME

The compound 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1020252-61-2) is a sulfone-substituted 1,2,4-oxadiazole featuring a 5-trifluoromethyl group and a 4-isopropylphenylsulfonylmethyl side chain. Its molecular formula is C₁₃H₁₃F₃N₂O₃S with a molecular weight of 334.31 g mol⁻¹ and a typical purity of ≥98%.

Molecular Formula C13H13F3N2O3S
Molecular Weight 334.31
CAS No. 1020252-61-2
Cat. No. B2983619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS1020252-61-2
Molecular FormulaC13H13F3N2O3S
Molecular Weight334.31
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F
InChIInChI=1S/C13H13F3N2O3S/c1-8(2)9-3-5-10(6-4-9)22(19,20)7-11-17-12(21-18-11)13(14,15)16/h3-6,8H,7H2,1-2H3
InChIKeyJGNWHJKWPNHQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole: A Sulfone-Containing 1,2,4-Oxadiazole for Epigenetic and Anti-Infective Research


The compound 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1020252-61-2) is a sulfone-substituted 1,2,4-oxadiazole featuring a 5-trifluoromethyl group and a 4-isopropylphenylsulfonylmethyl side chain. Its molecular formula is C₁₃H₁₃F₃N₂O₃S with a molecular weight of 334.31 g mol⁻¹ and a typical purity of ≥98% . The compound belongs to a class of heterocycles known for bioisosteric replacement of esters and amides, and the TFMO moiety is recognized as a non-chelating zinc-binding group for class IIa HDAC inhibition [1].

Why 4-Isopropylphenyl-Substituted 1,2,4-Oxadiazoles Cannot Be Replaced by Simple Phenyl or Halo Analogs


Seemingly minor alterations to the 4-position of the phenylsulfonyl group produce large changes in lipophilicity, steric bulk, and potentially biological activity. For example, the 4-chlorophenyl analog has a measured logP of 2.7157 , whereas the isopropyl group is estimated to increase logP by 0.8–1.3 units, substantially altering ADME properties. Additionally, the sulfonylmethyl-1,2,4-oxadiazole scaffold exhibits target-dependent activity profiles that are highly sensitive to substituent variation; anti-prostate cancer IC₅₀ values span an order of magnitude (0.5–5.1 µM) among closely related derivatives [1]. Therefore, uncontrolled substitution risks compromising the intended physicochemical and biological profile, making targeted procurement of the specific isopropylphenyl derivative essential for reproducible research outcomes.

Quantitative Differentiation of 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole for Scientific Procurement


Increased Lipophilicity vs 4-Chlorophenyl Analog Alters Predicted ADME Profile

The 4-isopropylphenyl analog possesses greater lipophilicity than its 4-chlorophenyl counterpart. The chlorophenyl compound has a measured logP of 2.7157 , while the isopropyl group (π value ≈ 1.5) is expected to add 0.8–1.3 logP units, yielding an estimated logP of 3.5–4.0 for the target compound. Higher logP enhances membrane permeability and may improve CNS penetration, but also reduces aqueous solubility.

Lipophilicity Drug Design ADME

Sulfonyl-1,2,4-Oxadiazole Class Exhibits Sub-Micromolar Anti-Prostate Cancer Activity

A panel of sulfonyl-1,2,4-oxadiazoles, structurally related to the target compound, demonstrated IC₅₀ values of 0.5–5.1 µM against DU-145 prostate cancer cells, with lower cytotoxicity on non-cancerous MCF-10A cells [1]. While the target compound was not among those tested, its scaffold identity suggests potential anti-prostate cancer activity within this range.

Cancer Prostate cancer Cytotoxicity

Sulfone-Containing 1,2,4-Oxadiazoles Demonstrate Antibacterial Activity Surpassing Commercial Controls

A series of 1,2,4-oxadiazole derivatives containing a sulfone moiety were evaluated against plant pathogens. Compound G26 achieved an EC₅₀ of 24.3 mg L⁻¹ against Xanthomonas oryzae pv. oryzae, significantly outperforming the commercial bactericide bismerthiazol (EC₅₀ 54.1 mg L⁻¹) and thiodiazole copper (EC₅₀ 92.3 mg L⁻¹) [1]. This demonstrates the inherent antibacterial potential of the sulfone-oxadiazole chemotype.

Antibacterial Agrochemical Plant pathology

5-Trifluoromethyl-1,2,4-Oxadiazole (TFMO) Moiety Acts as Potent, Selective Class IIa HDAC Zinc-Binding Group

The TFMO moiety, present in the target compound, functions as a non-chelating zinc-binding group that confers high selectivity for class IIa HDACs. The optimized TFMO derivative 1a exhibited an IC₅₀ of 12 nM against HDAC4 with >318-fold selectivity over non-class IIa isoforms [1]. This demonstrates that the 5-trifluoromethyl-1,2,4-oxadiazole substructure is a validated pharmacophore for selective epigenetic tool compound design.

Epigenetics HDAC inhibition Zinc-binding group

Optimal Research and Industrial Use Cases for 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole


Prostate Cancer Lead Optimization Starting Point

Researchers developing anti-prostate cancer agents can use this compound as a core scaffold for SAR exploration, leveraging the demonstrated 0.5–5.1 µM IC₅₀ range of the sulfonyl-1,2,4-oxadiazole class against DU-145 cells [1].

Agrochemical Antibacterial Hit-to-Lead Development

This compound serves as a starting point for synthesizing sulfone-containing 1,2,4-oxadiazole libraries targeting phytopathogenic bacteria, inspired by the 2.2-fold efficacy improvement of related sulfone-oxadiazoles over commercial bactericides [2].

Class IIa HDAC Inhibitor Fragment-Based Design

The TFMO moiety is a validated non-chelating zinc-binding group for class IIa HDACs (IC₅₀ HDAC4: 12 nM, selectivity >318-fold) [3]. This compound can be used as a fragment or building block for designing selective epigenetic probes.

Lipophilicity-Dependent ADME Profiling in Drug Design

The significant lipophilicity difference between this compound and its 4-chlorophenyl analog (estimated ΔlogP +0.8–1.3) makes it a useful tool to study the impact of isopropyl substitution on membrane permeability, metabolic stability, and tissue distribution.

Quote Request

Request a Quote for 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.